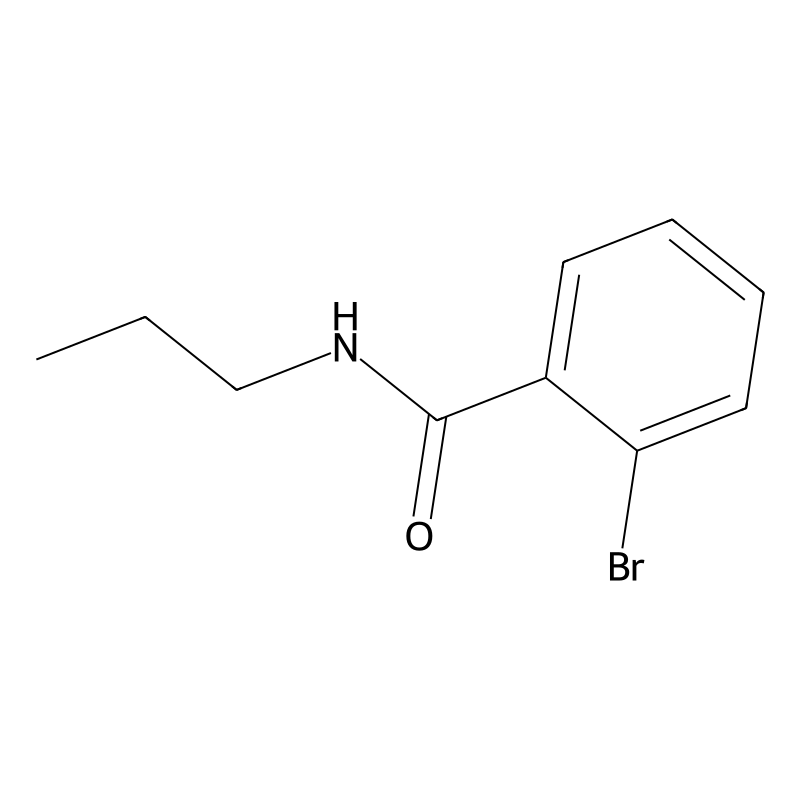

2-bromo-N-propylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-bromo-N-propylbenzamide is an organic compound characterized by the molecular formula C10H12BrNO. This compound features a benzamide structure where a bromine atom is substituted at the second position of the benzene ring, and a propyl group is attached to the nitrogen atom of the amide. The presence of both bromine and the propyl group contributes to its unique chemical properties, making it of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

Currently, there is no scientific literature available on the mechanism of action of 2-bromo-N-propylbenzamide.

Due to the lack of specific data on 2-bromo-N-propylbenzamide, it's important to handle any unknown compound with caution. Here are some general safety considerations for handling similar organic molecules:

- Potential skin and eye irritant: Amide derivatives can irritate skin and eyes upon contact.

- Respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- May be flammable: Organic compounds with aromatic rings can be flammable.

- Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution, allowing for the modification of the compound's structure.

- Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, potentially leading to different derivatives with varied properties.

- Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, which facilitate the formation of carbon-carbon bonds, enabling the synthesis of more complex organic molecules.

Research indicates that 2-bromo-N-propylbenzamide exhibits potential biological activities. It has been investigated for its antimicrobial properties and possible anticancer effects. The mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors, which may modulate their activity and lead to therapeutic effects. This makes it a candidate for further studies in drug discovery and development .

The synthesis of 2-bromo-N-propylbenzamide generally involves multi-step organic reactions. Common methods include:

- Bromination: Starting from propylbenzamide, bromination can occur at the desired position on the benzene ring.

- Amidation: The introduction of the propyl group to the nitrogen atom typically involves reacting an appropriate amine with a suitable carboxylic acid derivative.

- Controlled Conditions: Industrial production may involve large-scale reactions under controlled conditions to ensure high yield and purity .

2-bromo-N-propylbenzamide has diverse applications across various domains:

- Medicinal Chemistry: It is often used as an intermediate in synthesizing more complex organic compounds with potential therapeutic properties.

- Organic Synthesis: The compound serves as a building block in creating various chemical entities for research purposes.

- Biological Studies: Its interactions with biological molecules make it relevant for studies aimed at understanding drug mechanisms and developing new therapeutics.

Studies on 2-bromo-N-propylbenzamide have shown that it may bind to specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for elucidating its potential therapeutic effects and mechanisms within biological systems. Such studies often involve assessing its binding affinity and specificity towards target proteins .

Several compounds share structural similarities with 2-bromo-N-propylbenzamide. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-bromo-2-fluoro-N-propylbenzamide | C10H11BrFNO | Contains both bromine and fluorine atoms |

| 5-bromo-N-methylbenzamide | C9H10BrNO | Contains a methyl group instead of propyl |

| 2-bromo-N-isopropylbenzamide | C10H12BrNO | Isopropyl group instead of propyl |

| 5-bromo-4-fluoro-N-isopropylbenzamide | C10H12BrFNO | Different substitution pattern on the benzene ring |

The uniqueness of 2-bromo-N-propylbenzamide lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds. The combination of both bromine and propyl enhances its versatility in various applications within research and industry .